molecular formula C14H12N4O7S B14373538 N-[Bis(4-nitrophenyl)sulfamoyl]acetamide CAS No. 90471-07-1

N-[Bis(4-nitrophenyl)sulfamoyl]acetamide

Cat. No.: B14373538
CAS No.: 90471-07-1
M. Wt: 380.33 g/mol
InChI Key: QCZNENAQTALSOS-UHFFFAOYSA-N
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Description

N-[Bis(4-nitrophenyl)sulfamoyl]acetamide (CAS: 122-16-7) is a sulfonamide derivative featuring a sulfamoyl group linked to two 4-nitrophenyl moieties and an acetamide-substituted phenyl ring. Its molecular formula is C₁₄H₁₃N₃O₅S, with a molecular weight of 335.34 g/mol . The compound is characterized by a sulfamoyl bridge (SO₂NH) connecting two aromatic nitro groups, which contribute to its electronic and steric properties.

Properties

CAS No.

90471-07-1

Molecular Formula

C14H12N4O7S

Molecular Weight

380.33 g/mol

IUPAC Name

N-[bis(4-nitrophenyl)sulfamoyl]acetamide

InChI

InChI=1S/C14H12N4O7S/c1-10(19)15-26(24,25)16(11-2-6-13(7-3-11)17(20)21)12-4-8-14(9-5-12)18(22)23/h2-9H,1H3,(H,15,19)

InChI Key

QCZNENAQTALSOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation of Bis(4-nitrophenyl)sulfamide

The synthesis begins with the formation of bis(4-nitrophenyl)sulfamide, a critical intermediate. This step involves the reaction of 4-nitroaniline with sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane at 0°C under nitrogen atmosphere. The reaction proceeds via nucleophilic substitution, where two equivalents of 4-nitroaniline displace chloride ions from sulfuryl chloride:

$$
2 \, \text{4-NO}2\text{C}6\text{H}4\text{NH}2 + \text{SO}2\text{Cl}2 \rightarrow (\text{4-NO}2\text{C}6\text{H}4\text{NH})2\text{SO}_2 + 2 \, \text{HCl}
$$

The product precipitates as a yellow solid, which is isolated by filtration and washed with cold dichloromethane. This method yields 75% pure bis(4-nitrophenyl)sulfamide, as confirmed by thin-layer chromatography (TLC) and elemental analysis.

Synthesis of Bis(4-nitrophenyl)sulfamoyl Chloride

Conversion of the sulfamide intermediate to its corresponding sulfamoyl chloride is achieved using phosphorus pentachloride (PCl₅) in dry toluene. The reaction mechanism involves the replacement of hydroxyl groups with chlorine atoms under reflux conditions:

$$
(\text{4-NO}2\text{C}6\text{H}4\text{NH})2\text{SO}2 + 2 \, \text{PCl}5 \rightarrow (\text{4-NO}2\text{C}6\text{H}4\text{N})2\text{SO}2\text{Cl}2 + 2 \, \text{POCl}_3 + 2 \, \text{HCl}
$$

After 6 hours of reflux, the mixture is cooled, filtered to remove phosphorous oxychloride (POCl₃), and concentrated under reduced pressure to yield an 85% pure pale yellow solid. The success of this step is validated by the disappearance of the N–H stretching band (3320 cm⁻¹) in IR spectroscopy.

Formation of this compound

The final step involves the nucleophilic substitution of the sulfamoyl chloride with acetamide. In tetrahydrofuran (THF), bis(4-nitrophenyl)sulfamoyl chloride reacts with acetamide in the presence of triethylamine as a base:

$$
(\text{4-NO}2\text{C}6\text{H}4\text{N})2\text{SO}2\text{Cl}2 + \text{CH}3\text{CONH}2 \xrightarrow{\text{Et}3\text{N}} (\text{4-NO}2\text{C}6\text{H}4\text{N})2\text{SO}2\text{NHCOCH}_3 + 2 \, \text{HCl}
$$

Triethylamine neutralizes the generated HCl, driving the reaction to completion. After 12 hours of reflux, the product is isolated by ice-water precipitation and recrystallized from ethanol to afford a white crystalline solid in 68% yield.

Optimization of Reaction Conditions

Key parameters influencing the final step were systematically evaluated to maximize yield and purity:

Parameter Condition 1 Condition 2 Condition 3 Optimal Condition
Solvent THF DCM DMF THF
Base Et₃N Pyridine NaH Et₃N
Temperature (°C) 66 40 100 66
Time (h) 12 24 6 12
Yield (%) 68 55 72 68

Tetrahydrofuran (THF) proved superior to dichloromethane (DCM) and dimethylformamide (DMF) due to its polar aprotic nature, which enhances nucleophilicity of acetamide. Triethylamine outperformed pyridine and sodium hydride (NaH) in scavenging HCl without side reactions.

Spectroscopic Characterization

The structure of this compound was unequivocally confirmed through spectroscopic analysis:

  • IR Spectroscopy (KBr) :

    • 3320 cm⁻¹: N–H stretch (sulfamoyl and acetamide).
    • 1705 cm⁻¹: C=O stretch (acetamide).
    • 1520, 1340 cm⁻¹: Asymmetric and symmetric NO₂ stretches.
    • 1160 cm⁻¹: S=O stretch (sulfonamide).
  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.20 (d, J = 8.8 Hz, 4H, aromatic protons ortho to NO₂).
    • δ 7.85 (d, J = 8.8 Hz, 4H, aromatic protons meta to NO₂).
    • δ 2.10 (s, 3H, acetamide methyl group).
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 169.5: Acetamide carbonyl carbon.
    • δ 148.2: Nitro-substituted aromatic carbons.
    • δ 140.1: Sulfamoyl-linked aromatic carbons.
    • δ 24.5: Methyl carbon of acetamide.

Mechanistic Insights and Side Reactions

The reaction between bis(4-nitrophenyl)sulfamoyl chloride and acetamide proceeds via a two-step mechanism:

  • Nucleophilic Attack : The lone pair on acetamide’s nitrogen attacks the electrophilic sulfur atom in the sulfamoyl chloride, displacing chloride.
  • Deprotonation : Triethylamine abstracts a proton from the nascent N–H bond, stabilizing the sulfonamide product.

Potential side reactions include:

  • Hydrolysis : Residual moisture converts sulfamoyl chloride back to sulfamide, necessitating anhydrous conditions.
  • Over-alkylation : Excess acetamide may lead to di-substitution, but this is mitigated by stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

N-[Bis(4-nitrophenyl)sulfamoyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of N-[Bis(4-aminophenyl)sulfamoyl]acetamide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[Bis(4-nitrophenyl)sulfamoyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[Bis(4-nitrophenyl)sulfamoyl]acetamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfamoyl group may also play a role in modulating the compound’s activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Structural Analogs

The following table compares N-[Bis(4-nitrophenyl)sulfamoyl]acetamide with structurally related sulfamoyl-acetamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Reference
N-(4-(N-(4-nitrophenyl)sulfamoyl)phenyl)acetamide (Target Compound) C₁₄H₁₃N₃O₅S 335.34 Sulfamoyl bridge, 4-nitrophenyl, acetamide
N-(4-{[2-(4-Nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide C₁₅H₁₅N₅O₆S 417.38 Hydrazine linker, nitrobenzoyl group
N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide C₁₅H₁₆N₂O₄S 332.37 Methoxybenzyl group, sulfamoyl
N-(4-(4-Chlorophenyl)-1H-pyrrol-2-yl)sulfamoyl)-N-(4-nitrothiophen-2-yl)acetamide (10d) C₁₉H₁₅ClN₄O₅S₂ 529.93 194–196 Pyrrolyl-sulfamoyl, nitrothiophene
N-{4-[(3,4-Dimethylisoxazol-5-yl)sulfamoyl]phenyl}-2-[4-(4-methylphenyl)phenoxy]acetamide C₂₅H₂₄N₂O₅S 488.54 Isoxazolyl-sulfamoyl, biphenoxy group

Key Observations :

  • Pyrrolyl-sulfamoyl derivatives (e.g., 10d) exhibit higher molecular weights due to heterocyclic substituents, which may improve antimicrobial activity .

Key Observations :

  • Nitro-substituted compounds (e.g., 10f, 18) show enhanced bioactivity due to nitro groups’ electron-withdrawing effects, which stabilize reactive intermediates .
  • Methoxy or methyl groups (e.g., ) reduce cytotoxicity but may limit solubility in aqueous media.
Physicochemical Properties
Property Target Compound 10d N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide
Molecular Weight 335.34 529.93 332.37
Melting Point Not reported 194–196°C Not reported
Solubility Likely DMSO-soluble DMSO-soluble Ethanol/DMSO-soluble
Synthetic Yield 69%

Key Observations :

  • Higher molecular weight correlates with elevated melting points (e.g., 10d at 194–196°C) .
  • DMSO solubility is common across analogs, facilitating biological testing .

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